7-(Pyrrolidin-1-yl)-3-(triphenylmethyl)-3H-azepine
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Overview
Description
7-(Pyrrolidin-1-yl)-3-(triphenylmethyl)-3H-azepine is a heterocyclic compound that features a seven-membered azepine ring with a pyrrolidine and a triphenylmethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrrolidin-1-yl)-3-(triphenylmethyl)-3H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triphenylmethyl-substituted amine with a suitable azepine precursor in the presence of a cyclizing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Pyrrolidin-1-yl)-3-(triphenylmethyl)-3H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or azepine ring, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepine or pyrrolidine derivatives.
Scientific Research Applications
7-(Pyrrolidin-1-yl)-3-(triphenylmethyl)-3H-azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(Pyrrolidin-1-yl)-3-(triphenylmethyl)-3H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(Pyrrolidin-1-yl)-3-(phenylmethyl)-3H-azepine
- 7-(Pyrrolidin-1-yl)-3-(dimethylphenyl)-3H-azepine
- 7-(Pyrrolidin-1-yl)-3-(methoxyphenyl)-3H-azepine
Uniqueness
7-(Pyrrolidin-1-yl)-3-(triphenylmethyl)-3H-azepine is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
117699-58-8 |
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Molecular Formula |
C29H28N2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-pyrrolidin-1-yl-3-trityl-3H-azepine |
InChI |
InChI=1S/C29H28N2/c1-4-13-24(14-5-1)29(25-15-6-2-7-16-25,26-17-8-3-9-18-26)27-19-12-20-28(30-23-27)31-21-10-11-22-31/h1-9,12-20,23,27H,10-11,21-22H2 |
InChI Key |
CLVBCLNWOBNNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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